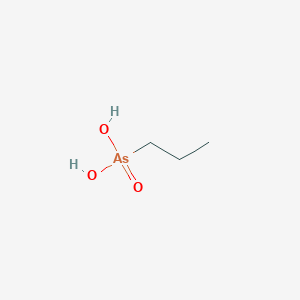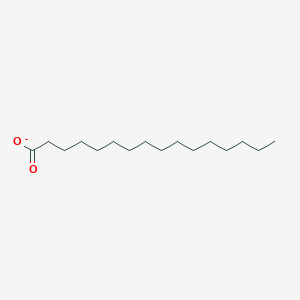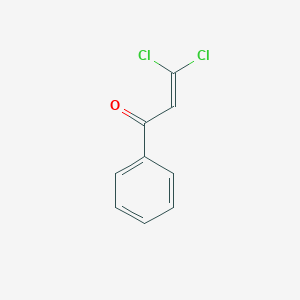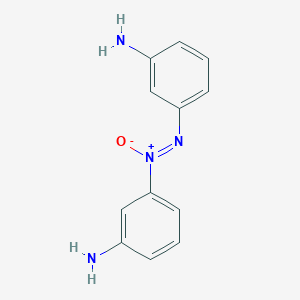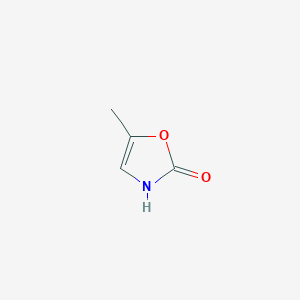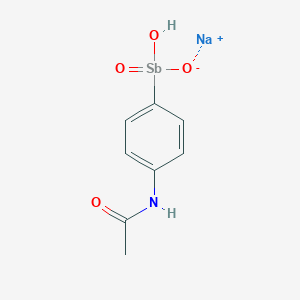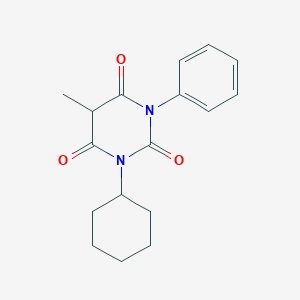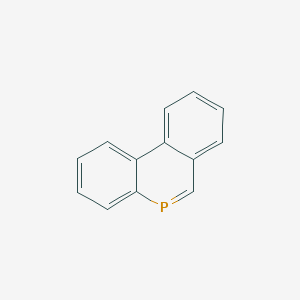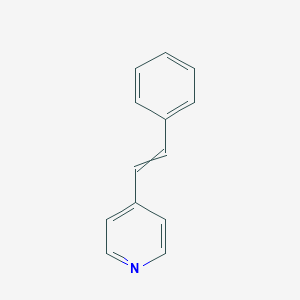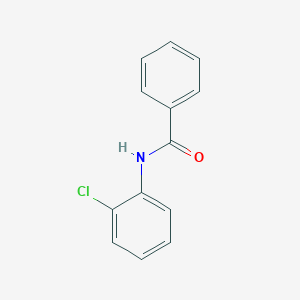
N-(2-氯苯基)苯甲酰胺
描述
“N-(2-Chlorophenyl)benzamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of “N-(2-Chlorophenyl)benzamide” and similar compounds can be achieved through reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of “N-(2-Chlorophenyl)benzamide” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is NHNAEZDWNCRWRW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “N-(2-Chlorophenyl)benzamide” involve the reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This affords a series of dichlorobenzamide derivatives .科学研究应用
Antioxidant Activity
Benzamides, including N-(2-Chlorophenyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, helping to protect cells from oxidative stress .
Antibacterial Activity
Benzamides have shown antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
Some benzamides have demonstrated good fungicidal activities against various fungi . For instance, one of the benzamide compounds exhibited better inhibitory activity than fluxapyroxad against Botrytis cinereal .
Insecticidal Activity
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown good larvicidal activities against mosquito larvae . This suggests that they could be used in the development of new insecticides .
Anti-inflammatory Activity
Benzamides have been found to possess anti-inflammatory properties . This makes them potential candidates for the treatment of inflammatory diseases .
Anticancer Activity
Benzamides have been widely used in the treatment of cancer . They can inhibit the growth of cancer cells and induce apoptosis .
Industrial Applications
Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds have been used in drug discovery . They can generate hydrogen bonds with the activated part of the target enzymes and control the target organisms .
作用机制
Target of Action
N-(2-Chlorophenyl)benzamide, like other benzamide derivatives, is believed to interact with multiple receptors Benzamides and their derivatives have been found in many important synthetic drug molecules, indicating their potential for high-affinity binding to multiple receptors .
Mode of Action
It’s known that benzamides and their derivatives can interact with their targets through hydrogen bonding, given the presence of the amide functional group . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Benzamide derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with and affect multiple biochemical pathways.
Pharmacokinetics
Some benzamide derivatives have shown satisfactory pharmacokinetic properties . The presence of the amide group could potentially influence the compound’s bioavailability, as amides are known to form hydrogen bonds, which can impact absorption and distribution .
Result of Action
The wide range of biological activities associated with benzamide derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Chlorophenyl)benzamide. For instance, the synthesis of benzamides can be influenced by factors such as temperature and the presence of a catalyst . .
安全和危害
The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .
未来方向
属性
IUPAC Name |
N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZRWUSAQSKAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144520 | |
| Record name | Benzamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1020-39-9 | |
| Record name | N-(2-Chlorophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)benzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of N-(2-Chlorophenyl)benzamide?
A1: N-(2-Chlorophenyl)benzamide consists of a benzamide core structure, with a chlorine atom substituted at the ortho position of the aniline ring. [] You can visualize it as a benzene ring (benzoyl) attached to an amide group (-NHCO-), which is further linked to another benzene ring (aniline) possessing a chlorine atom at the second position. []
Q2: How does the structure of N-(2-Chlorophenyl)benzamide influence its crystal packing?
A2: The crystal structures of N-(2-Chlorophenyl)benzamide and its derivatives often exhibit intermolecular hydrogen bonding. N-H⋯O hydrogen bonds frequently link the molecules into chains or other patterns. [, , , , , , , , , , ] The specific arrangement and directionality of these hydrogen bonds contribute to the overall packing arrangement within the crystal lattice.
Q3: How do structural variations within the benzamide family affect their crystal structures?
A3: Introducing substituents, such as chlorine or methyl groups, at different positions on the benzoyl or aniline rings can significantly impact the crystal packing. [, , , , , , , , , , , , , , ] These modifications alter the electronic properties and steric hindrance of the molecules, leading to different dihedral angles between the rings and variations in hydrogen bonding patterns.
Q4: Has N-(2-Chlorophenyl)benzamide been used in any synthetic applications?
A4: Yes, N-(2-Chlorophenyl)benzamide, even with its lower reactivity compared to its bromo and iodo counterparts, has proven useful in synthesizing 2-substituted benzoxazoles. [] This reaction utilizes a copper catalyst with methyl 2-methoxybenzoate as the ligand and proceeds through an intramolecular coupling cyclization. []
Q5: Are there alternative synthetic routes to benzoxazoles from similar starting materials?
A5: Research indicates that benzoxazoles can also be synthesized directly from primary amides reacting with ortho-dihalobenzenes in a single step. [] This approach offers a potentially more streamlined synthetic route compared to using N-(2-Chlorophenyl)benzamide as an intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



